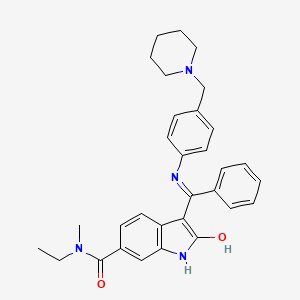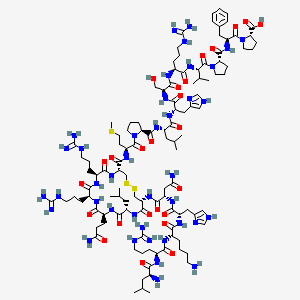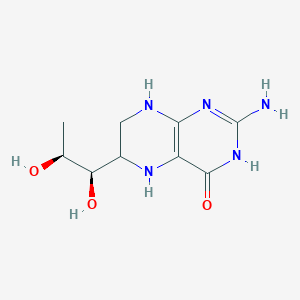
L-erythro-5,6,7,8-tetrahydrobiopterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-erythro-5,6,7,8-tetrahydrobiopterin is a naturally occurring cofactor essential for the activity of several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase . These enzymes are crucial for the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine . This compound also plays a significant role in the production of nitric oxide, a vital signaling molecule in the cardiovascular system .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-erythro-5,6,7,8-tetrahydrobiopterin can be synthesized through a multi-step process starting from guanosine triphosphate (GTP) . The synthesis involves three key enzymatic steps:
GTP Cyclohydrolase I: Converts GTP to 7,8-dihydroneopterin triphosphate.
6-Pyruvoyltetrahydropterin Synthase: Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.
Sepiapterin Reductase: Reduces 6-pyruvoyltetrahydropterin to this compound.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes using genetically engineered bacteria that overexpress the necessary enzymes . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
L-erythro-5,6,7,8-tetrahydrobiopterin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to dihydrobiopterin and biopterin.
Reduction: It can be reduced back to its tetrahydro form by dihydropteridine reductase.
Substitution: It participates in substitution reactions where it acts as a cofactor for hydroxylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Dihydropteridine reductase and NADH are commonly used for reduction.
Hydroxylation: Enzymes such as phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase are involved.
Major Products
Oxidation: Dihydrobiopterin and biopterin.
Reduction: Regeneration of this compound.
Hydroxylation: Hydroxylated amino acids such as tyrosine, L-DOPA, and 5-hydroxytryptophan.
Scientific Research Applications
L-erythro-5,6,7,8-tetrahydrobiopterin has a wide range of applications in scientific research:
Chemistry: It is used as a cofactor in enzymatic reactions to study the mechanisms of hydroxylation.
Biology: It plays a crucial role in the biosynthesis of neurotransmitters and nitric oxide.
Medicine: It is used in the treatment of conditions such as phenylketonuria, where its deficiency leads to severe neurological problems.
Mechanism of Action
L-erythro-5,6,7,8-tetrahydrobiopterin exerts its effects by acting as a cofactor for several enzymes involved in the biosynthesis of neurotransmitters and nitric oxide . It binds to these enzymes and facilitates the hydroxylation of aromatic amino acids, leading to the production of neurotransmitters . In the case of nitric oxide synthase, it helps in the conversion of L-arginine to nitric oxide . The molecular targets include phenylalanine hydroxylase, tyrosine hydroxylase, tryptophan hydroxylase, and nitric oxide synthase .
Comparison with Similar Compounds
L-erythro-5,6,7,8-tetrahydrobiopterin is unique due to its role as a cofactor for multiple enzymes involved in critical biochemical pathways . Similar compounds include:
Dihydrobiopterin: An oxidized form of tetrahydrobiopterin that can be reduced back to the active form.
Biopterin: Another oxidized form that is not biologically active.
Sepiapterin: A precursor in the biosynthesis of tetrahydrobiopterin.
This compound stands out due to its essential role in neurotransmitter biosynthesis and nitric oxide production, making it a critical compound in both physiological and pathological processes .
Properties
Molecular Formula |
C9H15N5O3 |
|---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4?,6-/m0/s1 |
InChI Key |
FNKQXYHWGSIFBK-BYAPIUGTSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1CNC2=C(N1)C(=O)NC(=N2)N)O)O |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)
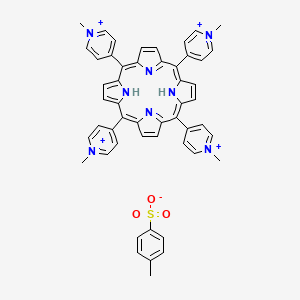
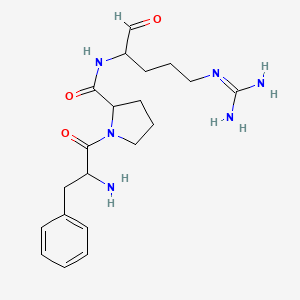
![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752329.png)

![Trisodium;[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese](/img/structure/B10752335.png)
![[(2R,3R,4R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752338.png)
![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752343.png)
![5-[3-(2-bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B10752350.png)
![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752354.png)
